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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

Cat. No.: B033637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallography data for

tetrarhodium dodecacarbonyl (Rh4(CO)12) with other relevant rhodium carbonyl clusters. It

is designed to offer an objective analysis of structural data, supported by detailed experimental

protocols and data validation workflows, to aid researchers in the fields of inorganic chemistry,

catalysis, and materials science.

Comparative Analysis of Crystallographic Data
The structural integrity of a crystalline compound is paramount for understanding its chemical

properties and reactivity. Here, we present a comparative summary of key crystallographic

parameters for tetrarhodium dodecacarbonyl and its common alternative, hexarhodium

hexadecacarbonyl (Rh6(CO)16). Due to its inherent instability, comprehensive single-crystal X-

ray diffraction data for dirhodium octacarbonyl (Rh2(CO)8) is not readily available; however,

data for a related dimeric complex, dirhodium tetracarbonyl dichloride (Rh2Cl2(CO)4), is

included for comparative purposes.
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Parameter
Tetrarhodium
Dodecacarbonyl
(Rh4(CO)12)

Hexarhodium
Hexadecacarbonyl
(Rh6(CO)16)

Dirhodium
Tetracarbonyl
Dichloride
(Rh2Cl2(CO)4)

Crystal System Monoclinic Monoclinic Orthorhombic

Space Group P21/c[1] I2/a Pnma

a (Å) 9.209(3) (at 293 K)[1] 17.00 9.88

b (Å)
11.790(7) (at 293 K)

[1]
9.78 11.23

c (Å)
17.721(8) (at 293 K)

[1]
17.53 6.57

α (°) 90 90 90

β (°) 90.46(3) (at 293 K)[1] 121.75 90

γ (°) 90 90 90

Volume (Å³)
1924.0(16) (at 293 K)

[1]
2479.4 729.5

Z 4[1] 4 4

Rh-Rh Bond

Distance(s) (Å)
2.692 - 2.750[1][2] 2.785[1][2] Non-bonding[3]

R-factor 0.030 (at 293 K)[1] Not readily available Not readily available

Table 1: Comparison of Crystallographic Data for Rhodium Carbonyl Clusters. This table

summarizes the key crystallographic parameters for Rh4(CO)12, Rh6(CO)16, and

Rh2Cl2(CO)4, highlighting the differences in their crystal structures.

Experimental Protocols
The acquisition of high-quality crystallographic data is contingent upon meticulous experimental

procedures. The following outlines a general methodology for the single-crystal X-ray diffraction

analysis of air- and temperature-sensitive compounds like rhodium carbonyl clusters.
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1. Crystal Growth and Handling:

Crystals of rhodium carbonyl clusters are typically grown by slow evaporation of a saturated

solution in an appropriate organic solvent (e.g., hexane, toluene) under an inert atmosphere

(e.g., nitrogen or argon).

Due to their sensitivity to air and moisture, crystals must be handled in a glovebox or under a

stream of inert gas.

2. Crystal Mounting:

A suitable single crystal is selected under a microscope and mounted on a cryo-loop or a

glass fiber using a minimal amount of inert oil or grease.

The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas to the desired

data collection temperature (e.g., 173 K or 100 K) to minimize thermal motion and potential

degradation.[1]

3. Data Collection:

Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

A series of diffraction images are collected by rotating the crystal through a range of angles.

4. Data Processing and Structure Solution:

The collected diffraction images are processed to integrate the reflection intensities and

apply corrections for factors such as absorption and crystal decay.

The crystal structure is solved using direct methods or Patterson methods and refined using

full-matrix least-squares on F².

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, if present, are

usually placed in calculated positions and refined using a riding model.
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Ensuring the accuracy and reliability of crystallographic data is a critical step in structural

analysis. The following diagram illustrates a typical workflow for the validation of X-ray

crystallography data.
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X-ray Crystallography Data Validation Workflow

Data Collection & Processing

Structure Solution & Refinement

Validation & Analysis

Final Output

Single Crystal X-ray Diffraction

Data Integration & Scaling

Structure Solution (e.g., SHELXT)

Structure Refinement (e.g., SHELXL)

CIF File Generation

checkCIF/PLATON Validation

Analysis of Validation Report (ALERTS)

Geometric & Displacement Parameter Analysis

Final Structure Validation

Validated Crystallographic Information File (CIF)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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